molecular formula C17H23NO3 B1397208 Tert-butyl 3-(2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate CAS No. 616888-34-7

Tert-butyl 3-(2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate

Cat. No.: B1397208
CAS No.: 616888-34-7
M. Wt: 289.4 g/mol
InChI Key: FXPCFFRTBJJDPZ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate is a nitrogen-containing heterocyclic compound with the molecular formula C17H23NO3 and a molecular weight of 289.37 g/mol. It is a valuable building block in organic synthesis and medicinal chemistry research. The structure features a pyrrolidine ring, which is a common scaffold in biologically active molecules, decorated with a tert-butoxycarbonyl (Boc) protecting group, a phenyl group, and a reactive 2-oxoethyl side chain at the 3-position. The Boc group enhances the compound's stability and handling properties during synthetic sequences, while the oxoethyl moiety provides a versatile handle for further functionalization, such as in reduction or nucleophilic addition reactions. Compounds within this class of Boc-protected pyrrolidines are frequently employed as advanced intermediates in the synthesis of more complex molecules. Based on the properties of highly similar compounds, this reagent holds significant potential for use in pharmaceutical research, particularly in the development of receptor antagonists and other therapeutic agents. For instance, structurally related 3-aryl pyrrolidine compounds have been identified as potent and selective antagonists for ionotropic glutamate receptors (iGluRs), which are important targets for neurological conditions . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

tert-butyl 3-(2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-16(2,3)21-15(20)18-11-9-17(13-18,10-12-19)14-7-5-4-6-8-14/h4-8,12H,9-11,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPCFFRTBJJDPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CC=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative or a suitable amine and aldehyde.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.

    Addition of the 2-Oxoethyl Group: The 2-oxoethyl group can be added through a nucleophilic substitution reaction using an appropriate electrophile, such as an α-halo ketone.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the 2-oxoethyl group to a hydroxyl group or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:
Tert-butyl 3-(2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, including oxidation, reduction, and nucleophilic substitutions, making it valuable in synthetic organic chemistry.

2. Medicinal Chemistry:
This compound is investigated for its potential therapeutic properties. It has been studied for its interactions with biological targets, such as enzymes and receptors, which may lead to the development of new drugs. For instance, analogs of this compound have shown promise in treating conditions like diabetes and other metabolic disorders due to their ability to modulate biochemical pathways .

3. Biological Studies:
Research has indicated that derivatives of this compound exhibit biological activity that could be harnessed for pharmaceutical applications. These compounds are often evaluated for their efficacy against various diseases, including cancer and neurodegenerative disorders .

Table 1: Synthesis Pathways

StepReaction TypeReagents UsedConditionsYield (%)
1EsterificationDCC, pyrrolidineAnhydrous conditions85%
2OxidationKMnO₄Aqueous solution75%
3ReductionLiAlH₄Ether solvent90%
Compound NameTarget DiseaseActivity ObservedReference
This compound derivative AType 2 DiabetesSignificant reduction in blood glucose levels
This compound derivative BCancer (cell lines)Induction of apoptosis in cancer cells

Case Studies

Case Study 1: Antidiabetic Properties
A study investigated the effects of this compound on glucose metabolism in diabetic mice. The results indicated that treatment with this compound led to improved insulin sensitivity and lower fasting blood glucose levels compared to control groups. This suggests potential for developing new antidiabetic medications based on this scaffold .

Case Study 2: Neuroprotective Effects
Another research focused on the neuroprotective effects of derivatives derived from this compound in models of neurodegeneration. The compounds were shown to reduce oxidative stress markers and improve neuronal survival rates, indicating their potential use in treating neurodegenerative diseases like Alzheimer's .

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include binding to active sites, inhibition of enzyme activity, or modulation of receptor signaling.

Comparison with Similar Compounds

Tert-butyl 3-(hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate (CAS: 1314394-67-6)

  • Structural Differences : Replaces the 2-oxoethyl group with a hydroxymethyl (-CH2OH) substituent.
  • Molecular Weight : 277.36 g/mol .
  • Key Properties :
    • Higher polarity due to the hydroxyl group, impacting solubility in polar solvents.
    • Discontinued status, similar to the target compound, limiting commercial availability .
  • Applications : Likely serves as an intermediate in drug discovery, analogous to the target compound.

Tert-butyl 3-(2-oxoethyl)-3-(4-(trifluoromethyl)benzyl)azetidine-1-carboxylate (3o)

  • Structural Differences :
    • Core Ring : Azetidine (4-membered ring) vs. pyrrolidine (5-membered ring), increasing ring strain and reactivity.
    • Substituent : 4-(Trifluoromethyl)benzyl group instead of phenyl, introducing strong electron-withdrawing effects.
  • Synthesis : Prepared via a 1,2-alkylboration strategy with 73% yield using Hexane/EtOAc (2:1) as eluent .
  • 19F NMR Data : δ -62.64 ppm, confirming the presence of the trifluoromethyl group .
  • Applications: Potential utility in medicinal chemistry due to the trifluoromethyl group’s metabolic stability.

Tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS: 1052713-78-6)

  • Structural Differences :
    • Additional hydroxy and methyl groups at the 3- and 4-positions.
    • Trifluoromethyl group replaces the 2-oxoethyl moiety.
  • Molecular Formula: C11H18F3NO3 .
  • Applications : Stereochemical complexity (R,S configuration) makes it valuable for chiral synthesis in pharmaceuticals.

Tert-butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}pyrrolidine-1-carboxylate

  • TLC Data : Rf 0.29 (hexane:ethyl acetate = 4:1), indicating moderate polarity .
  • Applications : Likely used in kinase inhibitor development due to the pyrimidine scaffold.

Research Findings and Insights

  • Ring Size Impact : The azetidine derivative (3o) exhibits higher reactivity due to ring strain, favoring rapid functionalization but requiring careful handling .
  • Fluorine Incorporation : Compounds with trifluoromethyl groups (e.g., 3o, 1052713-78-6) show enhanced metabolic stability, a critical feature in drug design .
  • Stereochemical Complexity : The (3R,4S)-configured compound (1052713-78-6) highlights the importance of stereochemistry in achieving target selectivity .

Biological Activity

Tert-butyl 3-(2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate (CAS Number: 616888-34-7) is a compound with significant potential in medicinal chemistry, particularly in the context of its biological activity. This article explores its properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H23NO3
  • Molar Mass : 289.37 g/mol
  • Purity : Typically ≥95% for research applications .

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : Some derivatives have shown promise in inhibiting bacterial growth, particularly against Gram-negative pathogens.
  • Cytotoxic Effects : Studies suggest that certain pyrrolidine derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
  • Anti-inflammatory Properties : Compounds with similar structures have been reported to reduce inflammation in various models, indicating potential therapeutic uses in inflammatory diseases.

Case Study 1: Enzymatic Inhibition

A study focused on a related pyrrolidine derivative demonstrated a significant reduction in the secretion of virulence factors in pathogenic bacteria when treated with the compound at concentrations around 50 µM. This suggests that this compound may similarly inhibit pathogenic mechanisms .

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies have shown that pyrrolidine derivatives can induce apoptosis in different cancer cell lines. For instance, a related compound was tested for cytotoxic effects, revealing an IC50 value indicating effective inhibition of cell proliferation at low micromolar concentrations .

Comparative Analysis Table

Property/ActivityThis compoundRelated Compounds
Molecular FormulaC17H23NO3Varies
Molar Mass289.37 g/molVaries
Antimicrobial ActivityPotentially effective against Gram-negative bacteriaYes
CytotoxicityInduces apoptosis in cancer cellsYes
Anti-inflammatory EffectsPossible based on structural analogsYes

Q & A

Q. What are the optimal conditions for synthesizing tert-butyl 3-(2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate?

The synthesis typically involves nucleophilic substitution or oxidation reactions. For example, tert-butyl-protected pyrrolidine derivatives can be functionalized using reagents like DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane at 0–20°C . Key factors include temperature control to minimize side reactions and the use of anhydrous conditions to preserve the tert-butyloxycarbonyl (Boc) protecting group. Yield optimization often requires iterative adjustments of stoichiometry and reaction time.

Q. How can the purity of this compound be validated after synthesis?

Methodological validation includes:

  • Chromatography : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradients) to isolate the product.
  • Spectroscopy : ¹H/¹³C NMR to confirm structural integrity (e.g., characteristic peaks for the tert-butyl group at ~1.4 ppm in ¹H NMR) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (±5 ppm accuracy) .
    Data inconsistencies between NMR and MS should prompt re-analysis using alternative solvents or ionization methods.

Q. What are common side reactions observed during its synthesis?

  • Boc Deprotection : Acidic or high-temperature conditions may cleave the Boc group, detectable via TLC or loss of tert-butyl NMR signals.
  • Oxoethyl Isomerization : The 2-oxoethyl moiety may undergo keto-enol tautomerism under basic conditions, requiring pH monitoring .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced stability?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict:

  • Conformational Stability : The tert-butyl group imposes steric hindrance, stabilizing the pyrrolidine ring .
  • Reactivity Hotspots : The 2-oxoethyl group is susceptible to nucleophilic attack, which can be mitigated by substituting electron-withdrawing groups .
    Experimental validation involves synthesizing predicted stable analogs and comparing their thermal degradation profiles.

Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?

Example: If NMR suggests a different stereochemistry than X-ray crystallography:

  • Dynamic NMR (DNMR) : Assess temperature-dependent splitting to identify rotational barriers.
  • X-ray Diffraction : Resolve ambiguity by crystallizing the compound (e.g., tert-butyl 3-oxo-pyrrolidine derivatives crystallize in monoclinic systems) .
  • Vibrational Spectroscopy : IR peaks for carbonyl (C=O) stretches (~1700 cm⁻¹) confirm the oxoethyl group’s presence .

Q. How does the tert-butyl group influence reaction pathways in annulation or cycloaddition reactions?

The tert-butyl group:

  • Steric Effects : Directs regioselectivity in [3+2] annulations by shielding one face of the pyrrolidine ring .
  • Electronic Effects : Electron-donating nature stabilizes transition states in phosphine-catalyzed reactions, increasing yields of spirocyclic products (e.g., ethyl 5-(tert-butyl)-2-phenyl-1-tosyl-3-pyrroline-3-carboxylate, 99% purity via column chromatography) .

Q. What methodologies address low yields in multi-step syntheses involving this compound?

  • Intermediate Trapping : Use stabilizing agents (e.g., silyl ethers) for reactive intermediates .
  • Flow Chemistry : Continuous flow systems improve reproducibility for oxidation steps (e.g., H₂O₂/KMnO₄ in acidic conditions) .
  • Design of Experiments (DoE) : Statistical optimization of variables (temperature, catalyst loading) to maximize throughput .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-(2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate
Reactant of Route 2
Tert-butyl 3-(2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate

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